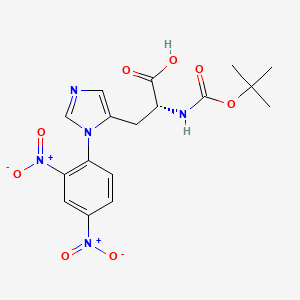
iso-Boc-D-His(Dnp)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-Boc-D-His(Dnp)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is modified with protective groups to facilitate its incorporation into peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-D-His(Dnp)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group.
Protection of the Imidazole Ring: The imidazole ring of histidine is protected using a dinitrophenyl (Dnp) group.
Coupling Reaction: The protected histidine is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Iso-Boc-D-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dnp protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrazine or thiols for Dnp removal.
Coupling: HBTU, DCC, or EDC as coupling reagents in the presence of a base like DIPEA.
Major Products Formed
Deprotected Histidine: Removal of protective groups yields free histidine.
Peptides: Coupling reactions yield peptides with this compound incorporated.
Wissenschaftliche Forschungsanwendungen
Iso-Boc-D-His(Dnp)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biological Studies: To study the role of histidine in proteins and enzymes.
Drug Development: As a precursor in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of iso-Boc-D-His(Dnp)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Dnp) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-His-OH: Histidine protected with a Boc group.
Dnp-His-OH: Histidine protected with a Dnp group.
Fmoc-His-OH: Histidine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Iso-Boc-D-His(Dnp)-OH is unique due to the combination of Boc and Dnp protective groups, which provide dual protection and facilitate selective deprotection during peptide synthesis.
Eigenschaften
Molekularformel |
C17H19N5O8 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
InChI-Schlüssel |
AHBPKGJUEPOXHK-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


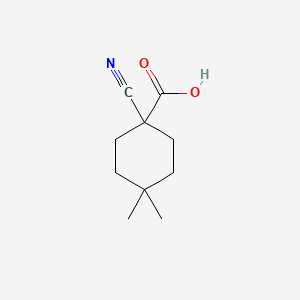
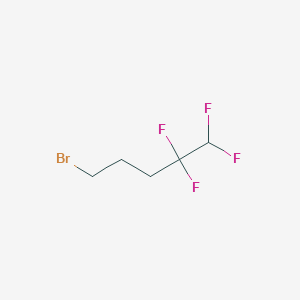
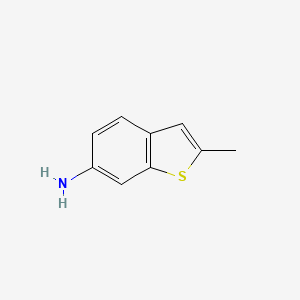
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
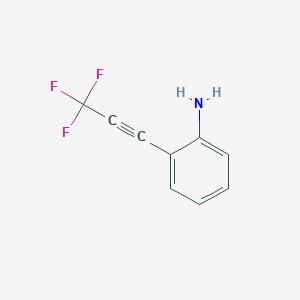


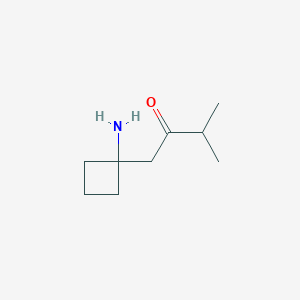
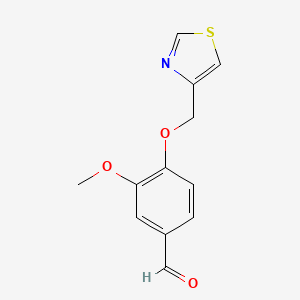
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
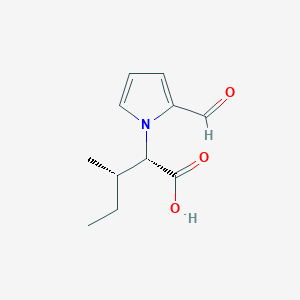

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
